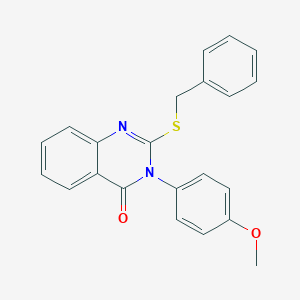![molecular formula C11H12N2O2S2 B430935 12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 300730-47-6](/img/structure/B430935.png)
12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . Another method involves the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial activity . It has also been investigated as a potential inhibitor for enzymes such as TrmD isolated from Haemophilus influenzae . Additionally, its unique structure makes it a valuable building block in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The exact molecular pathways involved in its action are still under investigation, but its ability to interact with biological molecules makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate and 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile These compounds share similar structural features, such as the presence of sulfur and nitrogen atoms in their rings
Properties
CAS No. |
300730-47-6 |
|---|---|
Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4g/mol |
IUPAC Name |
12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C11H12N2O2S2/c1-11(2)3-5-6(4-15-11)17-9-7(5)8(14)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,14,16) |
InChI Key |
DTXLZUWSIVWRQA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=S)N3)C |
Isomeric SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)O)S)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=S)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430853.png)
![4-cyclohexyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430854.png)
![4-ethyl-5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430857.png)
![S-[3-(4-methylphenyl)-4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-2-yl] (4-chlorophenyl)ethanethioate](/img/structure/B430858.png)
![4-cyclohexyl-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B430859.png)
![methyl 2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B430864.png)


![2-[(2-phenylethyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B430871.png)
![4-[6-Chloro-5-(4-isobutoxybenzyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B430872.png)
![N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine](/img/structure/B430873.png)


![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(furan-2-yl)methanone](/img/structure/B430877.png)
